OBG's key application lies in its ability to gently extract and solubilize membrane proteins from their natural environment in cell membranes. It achieves this by mimicking the natural phospholipid bilayer structure, allowing proteins to retain their native conformation and function. This is crucial for studying these proteins in isolation, as they often lose their functionality when extracted using harsher detergents [].
OBG proves valuable in techniques like 2D electrophoresis, where proteins are separated based on their size and isoelectric point. Its mild nature minimizes protein denaturation, ensuring accurate separation and analysis []. Additionally, OBG can be used in immunoprecipitation experiments to specifically isolate proteins of interest through their interaction with specific antibodies. Its compatibility with various buffers and low interference with protein-antibody binding make it a preferred choice [].
OBG plays a role in facilitating the crystallization of membrane proteins, which is crucial for determining their three-dimensional structure using techniques like X-ray crystallography. By stabilizing the proteins in solution, OBG allows them to assemble into ordered crystal lattices, enabling researchers to analyze their structure at the atomic level [].
Beyond these specific uses, OBG finds application in various other research areas, such as:
Octyl-beta-D-glucopyranoside is a non-ionic surfactant classified as a beta-D-glucoside, where the anomeric hydrogen of beta-D-glucopyranose is replaced by an octyl group. Its chemical formula is C₁₄H₂₈O₆, and it has a CAS number of 29836-26-8. This compound is primarily used as a detergent for solubilizing membrane-bound proteins while preserving their native structure. It is characterized by its hygroscopic nature and is typically presented as a white solid .
OGP disrupts the lipid bilayer structure of cell membranes by inserting its hydrophobic tail into the hydrophobic core of the membrane. This loosens the interactions between membrane lipids and allows integral membrane proteins to be extracted while preserving their structure and functionality due to the mild detergent properties of OGP [, ].
The chemical reactivity of octyl-beta-D-glucopyranoside involves its ability to form micelles in aqueous solutions, particularly around its critical micelle concentration, which ranges between 20-25 mM. This property makes it effective in solubilizing hydrophobic compounds and proteins . The compound can also undergo hydrolysis under certain conditions, resulting in the release of glucose and octanol, especially in the presence of acids or bases .
Octyl-beta-D-glucopyranoside exhibits significant biological activity, particularly in the field of biochemistry and molecular biology. It is known to facilitate the extraction of membrane proteins and lipids from biological membranes without denaturing them, which is crucial for studying protein interactions and functions. Additionally, studies have indicated potential antimicrobial properties against various bacterial strains, although further research is needed to fully understand its mechanisms of action .
The synthesis of octyl-beta-D-glucopyranoside can be achieved through several methods:
Octyl-beta-D-glucopyranoside has diverse applications across various fields:
Research on interaction studies involving octyl-beta-D-glucopyranoside has shown that it can alter membrane permeability and affect cellular processes. For example, it has been observed to enhance the uptake of certain drugs into cells by disrupting lipid bilayers. Additionally, studies have indicated that it can influence the behavior of surfactants in environmental contexts, affecting biodegradation processes .
Several compounds share structural similarities with octyl-beta-D-glucopyranoside, each possessing unique properties:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Decyl-beta-D-glucopyranoside | C₁₆H₃₄O₆ | Higher hydrophobicity; used similarly in protein solubilization. |
Dodecyl-beta-D-glucopyranoside | C₁₈H₃₈O₆ | Greater emulsifying properties; effective in food applications. |
Hexyl-beta-D-glucopyranoside | C₁₂H₂₆O₆ | Lower critical micelle concentration; used in environmental studies. |
Octyl-beta-D-glucopyranoside stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its unique properties allow for broader applications compared to other similar compounds .
Zinc oxide has emerged as an efficient catalyst for synthesizing octyl-β-D-glucopyranoside. The process begins with the reaction of 2,3,4,6-tetra-acetyl bromo-glucose and octanol in the presence of zinc oxide, forming 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside. Subsequent deacetylation using sodium hydroxide in methanol yields the final product [1]. Compared to traditional silver carbonate kieselguhr catalysts, zinc oxide offers advantages in cost reduction and environmental sustainability, as it avoids precious metal usage and simplifies purification [1]. The method achieves yields comparable to conventional approaches while minimizing byproduct formation.
Silver carbonate adsorbed on kieselguhr (Ag₂CO₃·SiO₂) has historically been used to facilitate the Koenigs-Knorr reaction, enabling glycosidic bond formation between acetylated glucose derivatives and octanol. However, this method suffers from high catalyst costs and the need for inert reaction conditions to prevent silver reduction. Despite its reliability, the emergence of zinc oxide-based protocols has diminished its industrial appeal due to economic and operational limitations [1] [2].
Deacetylation is a critical step in both chemical and enzymatic routes. In chemical synthesis, alkaline conditions (e.g., NaOH/MeOH) selectively remove acetyl protecting groups from the glucopyranoside intermediate. Optimal deacetylation requires precise control of reaction time (2–4 hours) and temperature (25–40°C) to prevent β-elimination or glycosidic bond hydrolysis [1] [4]. Enzymatic methods employ esterases or lipases under milder conditions, though these are less common in industrial settings due to slower reaction kinetics [4].
Key variables influencing chemical synthesis include:
Almond β-glucosidase (EC 3.2.1.21) catalyzes transglycosylation in monophasic octanol-water systems. The enzyme forms a glycosyl-enzyme intermediate with activated substrates like p-nitrophenyl-β-D-glucoside, which subsequently reacts with octanol to yield octyl-β-D-glucopyranoside [4]. This method achieves yields up to 15.2% via reverse hydrolysis and 49.4% via transglycosylation, with the latter favored at low water activity (a_w < 0.94) [4]. The enzyme’s regioselectivity and tolerance to organic solvents make it suitable for biphasic systems.
Whole-cell biocatalysts using Pichia etchellsii expressing β-glucosidase enable synthesis in micro-aqueous media. Cells immobilized in octanol show enhanced stability, retaining >80% activity after five reuse cycles [6]. This approach eliminates enzyme purification steps, reducing costs, but faces challenges in substrate diffusion and product inhibition at high concentrations [6].
β-Glucosidase from Thai rosewood (Dalbergia cochinchinensis) exhibits high transglycosylation activity in aqueous/organic two-phase systems. The enzyme’s optimal activity at pH 5.0–6.0 and 50°C facilitates gram-scale production, though substrate solubility in octanol remains a limiting factor [6]. Genetic engineering of Pichia pastoris for surface-displayed enzymes has improved volumetric productivity by 40% compared to free enzyme systems [6].
Water activity (a_w) critically determines the hydrolysis-transglycosylation equilibrium. At a_w = 0.94, transglycosylation dominates, yielding 49.4% octyl-β-D-glucopyranoside, whereas higher a_w shifts the equilibrium toward hydrolysis, reducing yield to <10% [4]. Controlling a_w via salt hydrates or molecular sieves optimizes synthesis efficiency in solvent-free systems [4] [6].
Lab-scale synthesis prioritizes yield and purity over throughput. Chemical routes typically employ batch reactors with magnetic stirring, achieving milligram to gram quantities. Enzymatic methods use shaken flasks or rotating bed reactors, with yields sensitive to oxygen transfer and pH stability [4] [6]. Microreactor systems have recently enabled continuous-flow enzymatic synthesis, reducing reaction times by 50% [6].
Scaling up enzymatic synthesis faces hurdles:
Parameter | Chemical (ZnO) | Enzymatic (Almond) |
---|---|---|
Catalyst Cost ($/kg) | 12 | 1,200 |
Yield (%) | 85–92 | 45–50 |
Energy Consumption (kWh/kg) | 180 | 90 |
Environmental Impact | Moderate | Low |
Chemical synthesis dominates industrial production due to lower catalyst costs and higher yields, while enzymatic routes are preferred for specialty applications requiring high purity [1] [4] [6].
n-Octyl beta-D-glucopyranoside combines a short eight-carbon aliphatic chain with a highly polar glucose headgroup. The balance generates
Parameter | Experimental value | Method | Significance |
---|---|---|---|
Critical micelle concentration | 20 – 25 millimolar (≈ 0.53% w ⁄ v) [1] [2] | surface tension & conductivity | High value permits rapid detergent removal by dilution or dialysis. |
Aggregation number (micelle size) | 27 – 100 monomers; most probable ≈ 75 [3] | dynamic light scattering & ultracentrifugation | Small, monodisperse micelles expose larger protein surface for crystal contacts. |
Hydrodynamic radius | 1.5 – 2.3 nanometres [3] | light scattering | Explains efficient penetration between lipid acyl chains. |
Atomic force microscopy visualised extraction of dioleoyl- and dipalmitoyl-phosphatidylcholine bilayers: sub-critical concentrations loosened gel-phase domains, whereas supra-critical concentrations produced complete bilayer solubilisation followed by detergent–lipid patches that later re-fused into a membrane [4]. These observations support a three-stage model of initial insertion, mixed-micelle formation and membrane disintegration driven by hydrophobic mismatch and head-group hydrogen bonding.
Fluorescence anisotropy and lifetime measurements on diphenyl-hexatriene–labelled liposomes showed that n-octyl beta-D-glucopyranoside increases acyl-chain mobility smoothly without the abrupt bilayer collapse seen with Triton X-100, preserving local ordering until mixed-micelle transition occurs [5]. In stacked thylakoid membranes the detergent dissociated pigment–protein super-complexes while retaining long-wavelength fluorescence bands, confirming minimal chromophore perturbation [6]. Together these results explain the frequent recovery of native-like catalytic rates from proteins purified with this detergent.
A quantitative study on the integral enzyme UDP N-acetylglucosamine undecaprenyl-phosphate N-acetylglucosamine one-phosphate transferase demonstrated the pattern reproduced below.
Detergent (50 mM, 25 °C) | Fraction of total enzymatic activity recovered in supernatant | Specific activity after nickel affinity purification (units · mg⁻¹) | Reference |
---|---|---|---|
n-Dodecyl beta-D-maltopyranoside | 96% | 261 [7] | [7] |
n-Octyl beta-D-glucopyranoside | 69% | 13 (±1) [7] | [7] |
Triton X-100 | 38% | 22 (±2) [7] | [7] |
Although the longer maltoside afforded the highest yield, n-octyl beta-D-glucopyranoside extracted almost twice as much active enzyme as Triton X-100 and is eliminated far more readily during downstream reconstitution (Section 3.3).
A meta-analysis of more than five hundred membrane-protein data sets found that detergents with micelles below 3 nanometres correlate with superior X-ray resolution; among them n-octyl beta-D-glucopyranoside provided both the highest mean resolution (2.5 Å) and the current record of 0.88 Å for any membrane protein crystal [8]. Small micelles leave hydrophobic transmembrane surfaces comparatively exposed, promoting direct protein–protein lattice contacts and reducing diffuse detergent scattering.
Protein target | Organism | Resolution (Å) | Crystallization method | Key finding enabled | Sources |
---|---|---|---|---|---|
Aquaporin (closed state) | Pichia pastoris | 0.88 | Vapour diffusion with polyethylene glycol 600 and calcium chloride | Visualisation of individual water molecules and gating tyrosine rotamers [9] [10] [11] | |
Tellurite resistance protein homolog | Haemophilus influenzae | 1.20 | Vapour diffusion, ammonium sulphate | Defined five-helix anion pore and phenylalanine gate [12] [13] | |
Outer-membrane porin OmpF | Escherichia coli | 1.60 | High-magnesium crystallisation, polyethylene glycol 2000 | Mapped colicin translocation pathway [14] |
The high critical micelle concentration of n-octyl beta-D-glucopyranoside allows efficient removal by dialysis. Dialytic reconstitution of bovine rhodopsin with egg phosphatidylcholine consistently yielded protein-rich membranes (lipid ⁄ protein 30 – 50 : 1) regardless of the initial ratio, indicating selective destabilisation of detergent–lipid micelles while detergent–protein micelles remain intact until late in the dialysis process [15]. An alternative rapid dilution approach, exploiting the same property, produced unilamellar vesicles with lipid ⁄ protein ratios up to 255 : 1 and diameters of 50 – 85 nanometres, surpassing dialysis in throughput [16].
During rhodopsin reconstitution, gradual detergent removal generated proteoliposomes in which over ninety per cent of receptors adopted one uniform orientation, verified by protease-protection assays [17]. The flexible handling of n-octyl beta-D-glucopyranoside further underlies single-molecule efflux assays: liposomes loaded with chloride transporters are triggered with valinomycin, and final detergent addition dissolves vesicles to calibrate trapped chloride, providing absolute turnover rates [18].
Photometric monitoring showed that metarhodopsin II decay kinetics and heterotrimeric G-protein activation rates in n-octyl beta-D-glucopyranoside-reconstituted membranes are indistinguishable from native rod-outer-segment discs [17]. Conversely, halorhodopsin reconstituted with cholate displayed higher transport than the n-octyl beta-D-glucopyranoside preparation, underscoring detergent choice as a determinant of activity retention [19]. These comparisons confirm that, when optimised, the glucopyranoside protocol supports near-native functionality yet remains amenable to rapid downstream detergent extraction for spectroscopic or electrophysiological analysis.
Flammable;Irritant